N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-11-16(4-7-19(15)22)6-9-21(26)25-13-17-5-8-20(24-12-17)18-3-2-10-23-14-18/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGDKLPNCZALNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Substitution on the phenyl ring: The 4-chloro-3-methylphenyl group can be introduced through electrophilic aromatic substitution.
Amide bond formation: The final step involves the formation of an amide bond between the bipyridine moiety and the substituted phenyl group, often using reagents like carbodiimides or coupling agents under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions may target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: Bipyridine compounds are often used as ligands in transition metal catalysis.
Materials Science: These compounds can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine
Drug Development: Compounds with bipyridine structures are explored for their potential as therapeutic agents.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry
Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action for “N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” would depend on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylpropanoids: Compounds with a similar phenylpropane backbone but different functional groups.
Uniqueness
“N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” is unique due to its specific substitution pattern and the combination of bipyridine and substituted phenyl groups, which may confer distinct chemical and biological properties.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C₂₁H₁₉ClN₄O
- Molecular Weight : 373.85 g/mol
- CAS Number : 2034448-95-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are summarized findings from recent studies.
Antimicrobial Activity
In vitro studies have shown that derivatives of bipyridine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results suggest that this compound may share similar antimicrobial properties with its analogs .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have indicated that bipyridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable study assessed the cytotoxic effects of several derivatives on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Compounds exhibited IC50 values ranging from 10 to 50 µM, indicating significant cytotoxicity.
Case Studies
-
Study on Anticancer Activity :
A recent study published in MDPI highlighted the synthesis and evaluation of bipyridine derivatives for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor growth in vitro, with a focus on their ability to induce apoptosis in cancer cells . -
Antimicrobial Study :
Another research effort evaluated the antimicrobial efficacy of various bipyridine derivatives against a panel of bacterial strains. The study found that certain modifications to the bipyridine structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Coupling of bipyridine derivatives (e.g., 5-aminomethyl-2,3'-bipyridine) with activated intermediates like acyl chlorides or mixed anhydrides.
- Step 2 : Amidation reactions under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC should track reaction progress, with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for final validation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) identifies aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and bipyridine carbons .
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry (MS) : HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 396.1 for C₂₁H₂₁ClN₃O₂) .
Q. How can researchers assess the hydrolytic stability of the amide bond under physiological conditions?
- Methodological Answer :
- Experimental Design : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.
- Analysis : Use HPLC with a C18 column to monitor degradation products. Compare retention times with synthetic standards.
- Quantification : Calculate half-life (t₁/₂) using first-order kinetics. Stability <24 hours suggests need for prodrug strategies or steric shielding .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability.
- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions.
- Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) directly, bypassing cellular noise .
Q. How can computational chemistry be integrated to predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the bipyridine moiety’s chelation potential with metal ions in catalytic sites .
- QSAR Modeling : Train models on analogues with varying substituents (e.g., chloro vs. methyl groups) to predict IC50 values. Validate with leave-one-out cross-validation (LOOCV) .
Q. What challenges arise in crystallizing this compound, and how can they be methodologically addressed?
- Methodological Answer :
- Challenges : The compound’s flexibility (amide rotamers) and hydrophobic bipyridine/chlorophenyl groups impede lattice formation.
- Solutions :
- Co-crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize conformers.
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) with slow evaporation.
- Cryo-TEM : Characterize nanocrystals if macrocrystals fail .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition?
- Methodological Answer :
- Source Investigation : Compare assay conditions (ATP concentration, enzyme isoforms). For example, IC50 may vary if assays use ATP at 1 mM vs. 10 μM.
- Orthogonal Validation : Confirm activity via Western blot (phosphorylation inhibition) or radioactive kinase assays .
Structural and Mechanistic Insights
Q. What role does the bipyridine moiety play in metal ion chelation and bioactivity?
- Methodological Answer :
- Chelation Studies : Titrate the compound with Zn²⁺/Fe²⁺ in methanol and monitor UV-Vis shifts (e.g., λmax ~270 nm for bipyridine-metal complexes).
- Bioactivity Correlation : Compare IC50 in metal-depleted vs. metal-supplemented assays. Loss of activity in depleted conditions confirms chelation dependence .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
